ethyl 2-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)acetate
Description
Ethyl 2-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)acetate is a complex organic compound that features a pyrimidoindole core structure. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a fluorophenyl group and a sulfanylacetamido moiety. These structural elements contribute to its biological activity and make it a subject of interest in pharmaceutical research.
Properties
IUPAC Name |
ethyl 2-[[2-[[3-(2-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O4S/c1-2-31-18(29)11-24-17(28)12-32-22-26-19-13-7-3-5-9-15(13)25-20(19)21(30)27(22)16-10-6-4-8-14(16)23/h3-10,25H,2,11-12H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUOWBPAKNKVIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC2=C(C(=O)N1C3=CC=CC=C3F)NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)acetate typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors to form the pyrimidoindole core. The reaction conditions often require the use of strong acids or bases and elevated temperatures.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a substitution reaction, where a suitable fluorinated reagent is reacted with the pyrimidoindole intermediate.
Attachment of the Sulfanylacetamido Moiety: This step involves the formation of a thioether bond between the pyrimidoindole core and the sulfanylacetamido group. This can be achieved through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Ethyl 2-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom under suitable conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)acetate has several scientific research applications, including:
Medicinal Chemistry: Due to its unique structural features, this compound is investigated for its potential as a therapeutic agent. It may exhibit activity against various biological targets, making it a candidate for drug development.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: Researchers may use this compound to probe biological pathways and mechanisms, helping to elucidate the role of specific molecular interactions in cellular processes.
Industrial Applications: The compound’s chemical properties may make it useful in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)acetate involves its interaction with specific molecular targets in biological systems. The fluorophenyl group and the pyrimidoindole core may facilitate binding to proteins or enzymes, potentially inhibiting their activity or modulating their function. The sulfanylacetamido moiety may also play a role in the compound’s biological activity by interacting with thiol groups in proteins or other biomolecules. The exact molecular pathways involved would depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Ethyl 2-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)acetate can be compared with other similar compounds, such as:
Indole Derivatives: Compounds containing the indole nucleus, which exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Fluorophenyl Compounds: Molecules with fluorophenyl groups, which are often used in pharmaceuticals due to their ability to enhance metabolic stability and binding affinity.
Thioether-Containing Compounds: Compounds with thioether linkages, which are known for their stability and ability to participate in various chemical reactions.
The uniqueness of this compound lies in its combination of these structural features, which may confer distinct biological and chemical properties.
Biological Activity
Ethyl 2-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)acetate is an organic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidoindole core structure, which is associated with various pharmacological properties.
Structural Characteristics
The compound's structure includes several notable features:
- Pyrimidoindole Core : This core is significant for its interaction with biological targets.
- Fluorophenyl Group : Enhances the compound's biological activity and solubility.
- Sulfanylacetamido Moiety : Contributes to the compound's reactivity and potential interactions with enzymes and receptors.
This compound primarily targets specific enzymes or receptors involved in cellular signaling pathways. The mechanism of action can be summarized as follows:
- Target Interaction : The compound interacts with proteins such as kinases or receptors that are critical in regulating cell proliferation, apoptosis, and inflammation.
- Binding Sites : It binds to active sites or allosteric sites of target proteins, leading to inhibition or modulation of their activity.
- Biochemical Pathways Affected :
- Cell cycle regulation
- Apoptosis
- Inflammatory responses
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor effects. For instance:
- Inhibition of Tumor Growth : Studies have shown that related compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest:
- Inhibition of Bacterial Growth : It demonstrates activity against several bacterial strains, potentially making it a candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
- Kinase Inhibition Studies : A study on similar pyrimidoindole derivatives revealed that they effectively inhibit kinases involved in cancer progression. The IC50 values were reported in the nanomolar range, indicating potent activity against specific kinases .
- Cell Line Testing : In vitro tests on various cancer cell lines showed that the compound could reduce cell viability significantly compared to untreated controls. The mechanism involved the induction of apoptosis through caspase activation .
- Molecular Docking Simulations : Computational studies suggest that this compound has favorable binding interactions with target proteins, supporting its potential as a therapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
